molecular formula C25H22BrNO4 B1310845 Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid CAS No. 331763-76-9

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid

Cat. No.: B1310845
CAS No.: 331763-76-9
M. Wt: 480.3 g/mol
InChI Key: SZPFLELHTJMABC-GOSISDBHSA-N
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Description

Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is a synthetic compound commonly used in the field of organic chemistry. It is a derivative of butyric acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, an amino group, and a brominated phenyl ring. This compound is particularly valuable in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The protected amino acid is coupled with the brominated phenyl ring using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large-scale bromination of the phenyl ring.

    Automated Coupling: Use of automated peptide synthesizers to couple the protected amino acid with the brominated phenyl ring.

    Purification: High-performance liquid chromatography (HPLC) or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The amino group can participate in peptide bond formation with carboxylic acids or other amino acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols under mild conditions.

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Substitution Products: Various substituted phenyl derivatives.

    Deprotected Amino Acid: Free amino group for further reactions.

    Peptide Chains: Extended peptide sequences when used in peptide synthesis.

Scientific Research Applications

Chemistry

Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is widely used in peptide synthesis, serving as a building block for creating complex peptide sequences. It is also used in solid-phase synthesis and as a reagent in organic synthesis.

Biology and Medicine

In biological research, this compound is used to study protein interactions and enzyme mechanisms. It is also employed in the development of peptide-based drugs and therapeutic agents.

Industry

Industrially, Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid involves its role as a building block in peptide synthesis The Fmoc group protects the amino group during synthesis, preventing unwanted reactions Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the creation of complex peptide sequences

Comparison with Similar Compounds

Similar Compounds

    Fmoc-®-3-amino-3-(4-bromo-phenyl)-propionic acid: Similar structure but with a propionic acid backbone.

    Fmoc-®-3-amino-4-(4-chloro-phenyl)-butyric acid: Similar structure with a chlorine atom instead of bromine.

    Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness

Fmoc-®-3-amino-4-(4-bromo-phenyl)-butyric acid is unique due to the presence of the brominated phenyl ring, which allows for specific substitution reactions that are not possible with other halogenated derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and peptides.

Biological Activity

Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid is a fluorinated amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. Its unique structure, characterized by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the bromo-substituted phenyl moiety, imparts significant biological activity, making it a valuable compound in various research applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H18BrNO2
  • Molecular Weight : 348.23 g/mol

The Fmoc group serves to protect the amino group during peptide synthesis, allowing for selective reactions while maintaining the integrity of the compound's structure.

The biological activity of this compound is primarily attributed to its incorporation into peptide chains. The bromo-substituent enhances the compound's ability to interact with biological targets through:

  • Hydrophobic interactions : The bromine atom increases hydrophobicity, promoting binding to lipid membranes.
  • Hydrogen bonding : The amino group can participate in hydrogen bonding, facilitating interactions with enzymes and receptors.

Biological Applications

This compound has been investigated for several biological applications:

  • Peptide Synthesis : It serves as a building block for synthesizing bioactive peptides, including those with therapeutic potential.
  • Medicinal Chemistry : The compound has been incorporated into drug molecules to enhance stability and bioavailability.
  • Enzyme Inhibition Studies : Research indicates its potential as an inhibitor of specific enzymes, contributing to cancer treatment strategies.

1. Peptide Synthesis

A study demonstrated that this compound could be effectively utilized in solid-phase peptide synthesis (SPPS). The incorporation of this amino acid into peptides resulted in enhanced pharmacological properties due to its unique side chain characteristics .

2. Anticancer Activity

Research has shown that peptides synthesized using this compound exhibit significant inhibitory effects on prostate-specific antigen (PSA) production in prostate cancer cell lines. The bromine substitution was found to enhance binding affinity to the target enzyme .

Peptide Sequence K_i (nM) PSA Inhibition (%)
Peptide A164.50378
Peptide B24.22892
Peptide C43.05385

3. Pharmacokinetic Studies

In vivo studies assessing the pharmacokinetics of peptides containing this compound revealed a favorable half-life and distribution profile, suggesting its potential for therapeutic applications .

Properties

IUPAC Name

(3R)-4-(4-bromophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrNO4/c26-17-11-9-16(10-12-17)13-18(14-24(28)29)27-25(30)31-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,27,30)(H,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPFLELHTJMABC-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331763-76-9
Record name (βR)-4-Bromo-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331763-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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